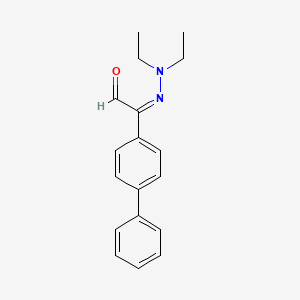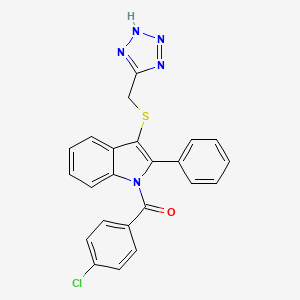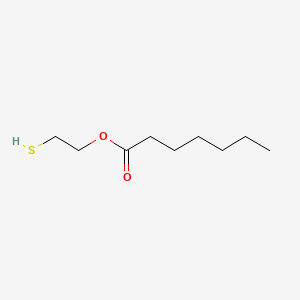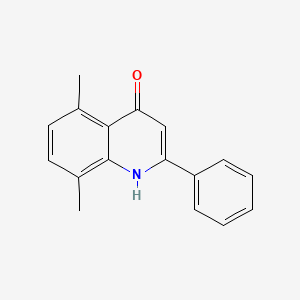
5,8-Dimethyl-4-hydroxy-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethyl-4-hydroxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-4-hydroxy-2-phenylquinoline can be achieved through several methods. One common approach involves the condensation of aniline derivatives with ketones, followed by cyclization. For instance, the reaction of 2-aminobenzophenone with acetone under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dimethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 5,8-Dimethyl-2-phenylquinoline-4-one.
Reduction: 5,8-Dimethyl-4-amino-2-phenylquinoline.
Substitution: Halogenated derivatives such as this compound bromide.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5,8-Dimethyl-4-hydroxy-2-phenylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-phenylquinoline: Shares a similar quinoline core but lacks the dimethyl substitutions.
2-Phenyl-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-Hydroxy-7-methoxy-2-phenylquinoline: Features a methoxy group at the 7-position.
Uniqueness: 5,8-Dimethyl-4-hydroxy-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxyl groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
860234-75-9 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
5,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-9-12(2)17-16(11)15(19)10-14(18-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
MYFSYACRMCILRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


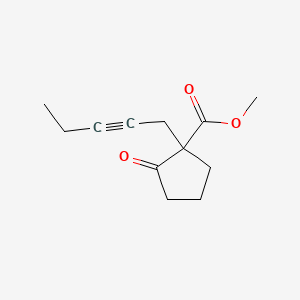
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)


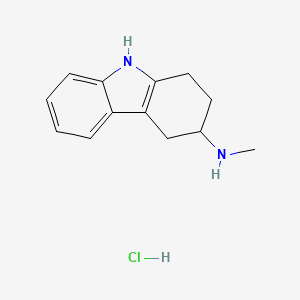
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)

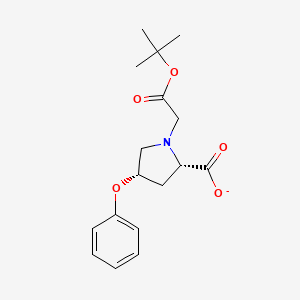
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)

